molecular formula C21H24N4OS B3017900 N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide CAS No. 1421493-75-5

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B3017900
CAS No.: 1421493-75-5
M. Wt: 380.51
InChI Key: RFHRGSXMZNAZAY-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core linked to a thioacetamide group and a 4-methylcyclohexyl substituent.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHRGSXMZNAZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide, identified by its CAS number 1421493-75-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃S, with a molecular weight of 380.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine structure often exhibit anticancer properties through the inhibition of key metabolic pathways. For instance, studies have shown that related compounds can inhibit folate receptor α (FRα)-expressing tumor cells by disrupting nucleotide biosynthesis pathways, particularly through the inhibition of enzymes such as GARFTase and AICARFTase .

Anticancer Activity

This compound has shown promise in various in vitro studies:

  • Inhibition of Tumor Cell Proliferation : In cell lines expressing FRα, this compound demonstrated significant antiproliferative effects. The mechanism involved S-phase accumulation and apoptosis induction, suggesting its potential as an antitumor agent .
  • Dual Enzyme Inhibition : The compound acts as a dual inhibitor of GARFTase and AICARFTase, crucial enzymes in purine nucleotide synthesis. This dual action leads to ATP depletion in cancer cells, further enhancing its anticancer efficacy .

Study 1: Anticancer Efficacy

A study focused on the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines demonstrated that modifications to the structure could enhance cytotoxicity against cancer cells. The most active derivative inhibited cell growth significantly and was linked to apoptosis via metabolic pathway interference .

Study 2: Enzyme Inhibition Profiles

Research on related compounds indicated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications beyond oncology, including treatments for conditions related to enzyme dysfunction .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of FRα-expressing cells
Enzyme InhibitionDual inhibition of GARFTase and AICARFTase
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo[3,2-d]pyrimidine Cores

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide (L938-0089)
  • Key Differences : Replaces the 4-methylcyclohexyl group with a 3,4-dimethoxyphenylethyl chain.
  • Molecular Weight : 448.54 g/mol (C24H24N4O3S).
  • Implications : The 3,4-dimethoxy group may enhance solubility or modulate receptor binding compared to the hydrophobic cyclohexyl group. This compound is available for screening (10 mg), suggesting its relevance in early-stage pharmacological studies .
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • Key Differences: Incorporates a chromeno[2,3-d]pyrimidine core with an ethoxy group and 4-methylphenyl substituent.
  • Synonym: ZINC2689877.

Analogues with Related Heterocyclic Cores

IWP2: N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide
  • Core Structure: Thieno[3,2-d]pyrimidine with a tetrahydrofuran-like ring.
  • Key Contrast: The benzothiazolyl group and thieno core may confer distinct target specificity compared to the pyrrolo-pyrimidine scaffold .
Epirimil: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
  • Core Structure : Simple pyrimidine with a pyridinyl substituent.
  • Bioactivity : Anticonvulsant candidate validated via in silico docking and in vivo studies.
  • Key Contrast : The pyridinyl group and absence of fused rings may reduce steric hindrance, facilitating blood-brain barrier penetration .

Triazinoindole and Thiadiazole Derivatives

N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)
  • Core Structure: Triazino[5,6-b]indole.
  • Synthesis: Prepared via coupling with 2-(4-aminophenyl)acetonitrile; purity >95%.
  • Implications: The cyanomethyl group may enhance electrophilic reactivity, useful in covalent inhibitor design .
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5e)
  • Core Structure : 1,3,4-thiadiazole.
  • Physicochemical Data : Melting point 132–134°C; yield 74%.
  • Implications : Thiadiazole rings often improve metabolic stability but may reduce solubility compared to pyrrolo-pyrimidines .

Key Research Findings and Implications

  • Substituent Effects : Bulky groups like 4-methylcyclohexyl may enhance target selectivity but reduce solubility, whereas methoxy or pyridinyl groups improve pharmacokinetics .
  • Core Heterocycle Impact: Pyrrolo-pyrimidines and thieno-pyrimidines show divergent bioactivities (e.g., kinase vs. WNT inhibition), underscoring the importance of core structure in drug design .
  • Synthetic Accessibility: Thioacetamide-linked compounds are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in triazinoindole and thiadiazole derivatives .

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